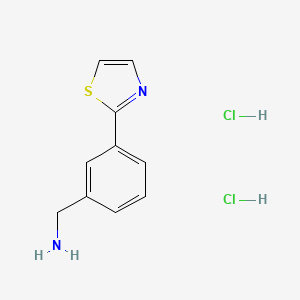

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride

CAS No.: 1276631-20-9

Cat. No.: VC3429769

Molecular Formula: C10H12Cl2N2S

Molecular Weight: 263.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1276631-20-9 |

|---|---|

| Molecular Formula | C10H12Cl2N2S |

| Molecular Weight | 263.19 g/mol |

| IUPAC Name | [3-(1,3-thiazol-2-yl)phenyl]methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H10N2S.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2;2*1H |

| Standard InChI Key | SVXUPAISSGYXHL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl.Cl |

Introduction

Chemical Structure and Properties

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride belongs to the thiazole derivative class, characterized by a five-membered heterocyclic thiazole ring containing sulfur and nitrogen atoms. This heterocyclic component is critical to the compound's reactivity and biological potential. The core structure consists of a thiazole ring at position 3 of a phenyl ring that carries a methanamine group.

Physical and Chemical Characteristics

The compound possesses the following key identifiers and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂S·2HCl |

| Molecular Weight | Approximately 263.18 g/mol |

| SMILES | c1(nccs1)c1cc(CN)ccc1.Cl.Cl |

| Canonical SMILES | NCc1cccc(c1)c1nccs1.Cl.Cl |

| InChI | InChI=1S/C10H10N2S.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2;2*1H |

| InChIKey | SVXUPAISSGYXHL-UHFFFAOYSA-N |

| Physical State | Typically a crystalline solid |

| Solubility | Enhanced water solubility due to the dihydrochloride salt formation |

The thiazole ring in this compound contributes to its distinctive electronic properties, with the nitrogen and sulfur atoms creating an electron-rich system that can participate in various chemical interactions, including hydrogen bonding and coordination with biological targets .

| Stage | Reaction Type | Reagents/Conditions |

|---|---|---|

| Thiazole Ring Formation | Cyclization | Thioamides with α-haloketones under acidic conditions |

| Phenyl Substitution | Coupling | Aryl halides with appropriate catalysts |

| Amine Introduction | Reduction | Nitrile reduction or reductive amination |

| Salt Formation | Acid-Base | Treatment with HCl in appropriate solvent |

The synthesis typically begins with the formation of the thiazole heterocycle through the Hantzsch thiazole synthesis or related methods, which involve the condensation of α-haloketones with thiourea or thioamide derivatives .

Specific Synthetic Considerations

For the target compound, a plausible synthetic route might include:

-

Formation of the 2-aminothiazole core structure

-

Coupling with 3-bromobenzaldehyde or similar meta-substituted benzaldehyde

-

Conversion of the aldehyde functionality to methanamine via reductive amination

-

Treatment with hydrogen chloride to form the dihydrochloride salt

The dihydrochloride salt formation significantly enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications.

Biological Activities

While direct biological activity data for (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride is limited in current literature, the compound's structural features suggest potential pharmacological properties based on related thiazole derivatives.

| Activity Type | Target Organisms | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive bacteria (including MRSA) | Cell wall synthesis inhibition |

| Gram-negative bacteria | Enzyme inhibition | |

| Antifungal | Candida species | Disruption of ergosterol synthesis |

The thiazole ring is a critical pharmacophore in many antimicrobial agents, with its electron-rich nature potentially enabling interactions with microbial proteins and nucleic acids .

Anticancer Activities

Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Type | Observed Effects | IC₅₀ Range (Similar Compounds) |

|---|---|---|

| Breast cancer (MCF-7) | Proliferation inhibition | 5-50 μM |

| Colon carcinoma (HCT-116) | Apoptosis induction | 10-40 μM |

| Lung adenocarcinoma (A549) | Cell cycle arrest | 15-45 μM |

The anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical enzymes involved in cancer cell proliferation .

Neurological Applications

Some thiazole derivatives exhibit activities relevant to neurological conditions:

| Activity | Potential Applications |

|---|---|

| Anticonvulsant | Seizure disorders |

| Neuroprotective | Neurodegenerative diseases |

| Anti-inflammatory | Neuroinflammatory conditions |

These effects may be mediated through interactions with neurotransmitter systems or modulation of inflammatory cascades in neural tissues .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities provides insights into the potential applications of (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride.

Key Structural Elements

| Structural Component | Potential Contribution to Activity |

|---|---|

| Thiazole Ring | Core pharmacophore; contributes to binding with biological targets |

| Meta-Phenyl Linkage | Provides optimal spatial orientation for target interactions |

| Methanamine Group | Enhances water solubility; potential hydrogen bonding site |

| Dihydrochloride Salt | Improves bioavailability and pharmacokinetic properties |

Studies on related compounds suggest that the position of substitution on the phenyl ring significantly influences biological activity, with meta-substitution often providing optimal spatial arrangement for target binding .

Comparative Analysis with Similar Derivatives

When comparing (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride with structurally related compounds:

| Related Compound | Structural Difference | Impact on Activity |

|---|---|---|

| (4-(Thiazol-2-yl)phenyl)methanamine | Para vs. meta substitution | Altered binding geometry |

| (2-(Thiazol-2-yl)phenyl)methanamine | Ortho vs. meta substitution | Potential steric hindrance |

| [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine | Different connection point and additional substituents | Modified electronic properties |

The meta-position of the methanamine group in our target compound may provide an optimal balance between electronic effects and steric considerations for binding to biological targets .

Research Applications

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride has potential applications across multiple research domains:

Medicinal Chemistry

| Application Area | Potential Use |

|---|---|

| Drug Discovery | Building block for novel therapeutic agents |

| Fragment-Based Design | Starting point for development of larger bioactive molecules |

| Pharmacophore Studies | Model compound for understanding key binding interactions |

The compound's distinct structural features make it valuable for medicinal chemistry research, particularly in the development of new antimicrobial and anticancer agents .

Chemical Biology

| Research Area | Utility |

|---|---|

| Enzyme Inhibition Studies | Probe for biological target validation |

| Cellular Imaging | Potential for fluorescent derivatives |

| Affinity-Based Protein Profiling | Identification of binding partners |

The reactivity of the methanamine group allows for further derivatization, enabling the creation of chemical probes for biological studies .

Materials Science

| Application | Potential Value |

|---|---|

| Coordination Chemistry | Metal complex formation through nitrogen-containing groups |

| Polymer Science | Monomer for specialized polymers |

| Surface Functionalization | Reactive groups for material modification |

The compound's ability to form coordination complexes with metals through its nitrogen atoms may make it useful in materials science applications .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride:

Spectroscopic Methods

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Characteristic signals for thiazole protons (δ ~7.3-8.0 ppm); methanamine protons (δ ~3.8-4.2 ppm) |

| ¹³C NMR | Distinctive thiazole carbon signals (δ ~140-170 ppm); methanamine carbon (δ ~45-50 ppm) |

| IR Spectroscopy | N-H stretching bands (~3300-3500 cm⁻¹); C=N stretching (~1620-1650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (M+H⁺: 191) |

These spectroscopic methods provide complementary information for structural confirmation .

Chromatographic Analysis

| Method | Purpose | Typical Conditions |

|---|---|---|

| HPLC | Purity determination | C18 column, acetonitrile/water gradient with 0.1% formic acid |

| TLC | Reaction monitoring | Silica gel, ethyl acetate/methanol/ammonia systems |

| GC-MS | Volatile impurity analysis | If applicable after derivatization |

Chromatographic techniques are essential for assessing the purity of the compound and monitoring synthetic reactions .

Future Research Directions

Several promising avenues exist for future research on (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride:

Biological Activity Screening

| Screening Type | Target Systems |

|---|---|

| Antimicrobial | Resistant bacterial strains, fungal pathogens |

| Anticancer | Diverse cancer cell lines, particularly breast, colon, and lung |

| CNS Activity | Seizure models, neuroprotection assays |

| Anti-inflammatory | Enzyme inhibition, cellular models |

Comprehensive biological screening would help establish the compound's therapeutic potential .

Structural Modifications

| Modification Site | Potential Impact |

|---|---|

| Thiazole Ring | Alternative heterocycles (oxazole, imidazole) could alter activity profiles |

| Phenyl Ring | Additional substituents might enhance binding or improve pharmacokinetics |

| Methanamine Group | Extension to more complex amines could provide selective targeting |

Structure-activity relationship studies through systematic modifications would help optimize biological activities .

Advanced Applications

| Research Area | Potential Development |

|---|---|

| Combination Therapy | Synergistic effects with established drugs |

| Targeted Delivery | Conjugation with targeting moieties |

| Theranostic Agents | Development of dual diagnostic/therapeutic applications |

These advanced applications could significantly expand the utility of the compound in pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume